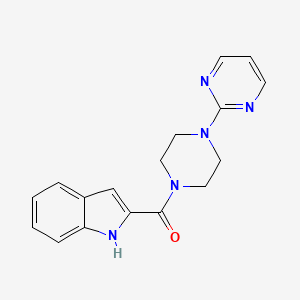

1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Description

This compound features a 1H-indol-2-yl core linked via a methanone bridge to a piperazine ring substituted with a pyrimidin-2-yl group. This structural framework is common in ligands targeting histamine receptors, kinase inhibitors, and antimicrobial agents .

Properties

IUPAC Name |

1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c23-16(15-12-13-4-1-2-5-14(13)20-15)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,12,20H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVOVVHLQZSIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the introduction of the pyrimidinylpiperazine moiety. Common reagents used in the synthesis include N,N-dimethylformamide, phosphorus oxychloride, and various amines. The reaction conditions usually involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups on the indole or pyrimidinylpiperazine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine: Due to its potential therapeutic properties, the compound is being explored as a candidate for drug development. Its unique structure allows it to bind to specific receptors and enzymes, making it a promising lead compound for new medications.

Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Piperazine Substitutions

The piperazine ring’s substitution pattern critically influences biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Pyrimidine vs.

- Dual H1/H4 Activity : Compounds 13 and 57 demonstrate that bulky aromatic substituents (e.g., benzimidazole or methoxybenzyl) enhance receptor binding. The target compound’s pyrimidine may offer similar advantages due to π-π stacking interactions .

- Chloro Substituents : Compound 57’s 5-chloro-indole modification suggests halogenation can increase binding affinity, though it may reduce solubility .

Heterocyclic Core Modifications

Replacing the indole core with other heterocycles alters electronic properties and target interactions:

Table 2: Core Heterocycle Comparisons

Key Observations:

- Indole vs. Benzoimidazole : The benzoimidazole core () introduces additional nitrogen atoms, increasing basicity and rigidity, which could favor interactions with charged enzymatic pockets .

- Triazole Cores : Triazole-containing analogs () exhibit strong hydrogen-bonding capacity and metabolic resistance, traits valuable in kinase inhibitors .

Pharmacological and Physicochemical Properties

- Solubility : Piperazine methyl derivatives () and methoxy-substituted indoles () improve aqueous solubility compared to halogenated or benzyl-substituted analogs .

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling pyrimidin-2-ylpiperazine with indole-2-carboxylic acid derivatives, analogous to methods in and .

Biological Activity

1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound integrates an indole moiety with a pyrimidinylpiperazine structure, which may confer unique biological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available starting materials. Key steps include:

- Formation of the Indole Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyrimidinylpiperazine Moiety : This step often involves nucleophilic substitution reactions.

- Final Coupling Reaction : The final product is obtained through coupling reactions under specific conditions that may include heating and catalysts.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, related indole derivatives have shown inhibition rates ranging from 49.5% to 70.7% compared to standard drugs like ibuprofen, which showed 86.4% activity . The mechanism of action may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes.

Anti-cancer Properties

Indole-based compounds are known for their anti-cancer activities. Studies suggest that the presence of the indole ring enhances the ability to interact with cancer cell signaling pathways. For example, certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study A : A study on a derivative similar to this compound showed promising results in reducing tumor growth in xenograft models.

- Case Study B : Clinical trials involving related indole compounds indicated significant improvements in patient outcomes for those with chronic inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1H-indol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | Structure | Moderate anti-cancer activity |

| 1H-indol-2-yl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone | Structure | Strong anti-inflammatory effects |

| 1H-indol-2-yl-(4-pyrimidin-2-thiophenol)piperazin | Structure | Significant neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.